molecular formula C17H15N3O3S2 B3755349 N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide CAS No. 5630-85-3

N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide

Cat. No.: B3755349
CAS No.: 5630-85-3
M. Wt: 373.5 g/mol
InChI Key: NMLFQXKCBSTWRN-RAXLEYEMSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide is a complex organic compound that features a combination of isoxazole, thiazolidine, and propanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the isoxazole and thiazolidine intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide could be studied for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the production of specialty chemicals or as a catalyst in various processes.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It might interact with cellular receptors, triggering or blocking signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]acetamide: A similar compound with an acetamide group instead of a propanamide group.

    N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]butanamide: A similar compound with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoxazole ring and a thiazolidine moiety. Its chemical formula is C15H13N3O3SC_{15}H_{13}N_3O_3S, with a molecular weight of approximately 379.48 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including those related to N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide, exhibit potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Different Bacteria

CompoundBacterial StrainMIC (µM)MBC (µM)
5dStaphylococcus aureus37.957.8
5gEscherichia coli248372
5kPseudomonas aeruginosa4386

The compound's activity was notably higher than that of traditional antibiotics such as ampicillin and streptomycin, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several human cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.5
HePG215.0
HCT11610.0
PC-320.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Mechanistic Studies

Mechanistic investigations reveal that the compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit COX enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis .

Case Studies

A recent study highlighted the efficacy of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide in treating psoriasis-like skin lesions in animal models, demonstrating its potential as a therapeutic agent beyond antimicrobial and anticancer applications .

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-11-9-14(19-23-11)18-15(21)7-8-20-16(22)13(25-17(20)24)10-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFQXKCBSTWRN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364440
Record name ST50147485
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-85-3
Record name ST50147485
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Reactant of Route 2
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Reactant of Route 3
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Reactant of Route 4
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Reactant of Route 5
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Reactant of Route 6
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide

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